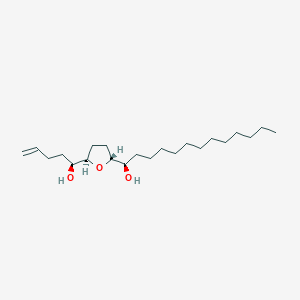

Cobra-1

Description

Contextualizing Synthetic Chemical Probes in Biological Systems Research

Synthetic chemical probes are small molecules designed to interact with specific biological targets, enabling the real-time visualization and manipulation of cellular processes. numberanalytics.com They are crucial for studying the intricate mechanisms of living organisms. numberanalytics.comnih.gov The development of these probes has revolutionized biological research by providing insights into disease mechanisms and potential therapeutic strategies. numberanalytics.comresearchgate.net Unlike drugs, the primary purpose of a chemical probe is to serve as a research tool for interrogating biological systems. olemiss.edu

Rationale for De Novo Compound Design in Target-Specific Modulation

De novo design refers to the creation of novel molecules with a specific function, often to interact with a particular biological target. biorxiv.orgresearchgate.net This approach is particularly valuable when existing natural products or their analogs have limitations, such as a lack of specificity, undesirable off-target effects, or difficulties in synthesis. By designing compounds from scratch, researchers can aim for high affinity and specificity for the target, potentially leading to more precise tools for biological investigation and more effective therapeutic agents. researchgate.netnih.gov This rational design process often involves computational modeling to predict interactions between the small molecule and its target protein. researchgate.netnih.gov

Overview of Microtubule Dynamics and Tubulin as a Chemical Biology Target

Microtubules are highly dynamic polymers composed of α- and β-tubulin heterodimers that are essential components of the cytoskeleton in eukaryotic cells. nih.govwikipedia.org They play critical roles in maintaining cell structure, intracellular transport, and cell division, particularly in the formation of the mitotic spindle that separates chromosomes. wikipedia.orgwikipedia.org The constant assembly (polymerization) and disassembly (depolymerization) of microtubules, a process known as dynamic instability, is crucial for their function. wikipedia.orgberkeley.edu Because of their vital role in cell division, microtubules and their constituent tubulin proteins are a key target for the development of anticancer agents. nih.govpatsnap.com

Historical Perspectives on Tubulin-Interacting Small Molecules in Research

The study of tubulin-interacting small molecules has a rich history. Colchicine (B1669291), a natural product, was one of the first compounds identified to interfere with mitosis, and its ability to bind to tubulin was discovered using a tritium-labeled version of the molecule. cytoskeleton.com This foundational work led to the identification of tubulin as a distinct protein. cytoskeleton.com Over the years, numerous other natural products that interact with tubulin have been discovered, including the Vinca (B1221190) alkaloids (like vinblastine (B1199706) and vincristine) and taxanes (like paclitaxel). nih.govresearchgate.net These agents bind to different sites on the tubulin dimer and can either inhibit polymerization (destabilizers) or prevent depolymerization (stabilizers). wikipedia.orgpatsnap.com

Significance of Identifying Novel Binding Cavities and Mechanisms

The majority of clinically used tubulin-targeting agents bind to a few well-characterized sites, such as the colchicine, vinca, and taxane (B156437) binding sites, primarily on β-tubulin. tandfonline.comnih.govbiorxiv.org However, the development of drug resistance, often through mutations in β-tubulin, is a significant clinical challenge. nih.govbiorxiv.org Therefore, the discovery of novel binding cavities on tubulin, particularly on α-tubulin, is of great importance. nih.govresearchgate.net Targeting new sites can overcome existing resistance mechanisms and may lead to agents with different or improved pharmacological profiles. nih.govpnas.org The identification of a ninth binding site, the Tumabulin site, highlights the ongoing potential for discovering new mechanisms of tubulin inhibition. pnas.org

Defining Cobra-1 as a Synthetic Chemical Entity within this Research Domain

This compound is a rationally designed, synthetic, mono-tetrahydrofuran (THF) containing compound. nih.govrtrn.net It was specifically created to target a previously unrecognized, unique, and narrow hydrophobic binding cavity on the surface of α-tubulin. nih.govnih.gov This distinguishes it from many other tubulin inhibitors that target β-tubulin. researchgate.net Molecular modeling predicted that this compound binds to a site on α-tubulin located between the GTP/GDP binding site and the M-loop. nih.gov As a tubulin depolymerizing agent, this compound inhibits tubulin polymerization, leading to the disruption of microtubule organization and the induction of apoptosis (programmed cell death) in cancer cells. nih.govnih.gov

Research Findings on this compound

The following table summarizes key research findings related to the mechanism of action of this compound.

| Finding | Description | Reference |

| Target | α-tubulin | nih.gov |

| Binding Site | A unique hydrophobic cavity between the GTP/GDP binding site and the M-loop on α-tubulin. | nih.gov |

| Mechanism of Action | Inhibits GTP-induced tubulin polymerization, leading to microtubule depolymerization. | nih.govnih.gov |

| Cellular Effects | Causes destruction of microtubule organization and induces apoptosis. | nih.govnih.gov |

| Signaling Pathway | Activates the pro-apoptotic c-Jun N-terminal kinase (JNK) signal transduction pathway. | nih.govnih.gov |

Table of Compounds

Structure

2D Structure

Properties

Molecular Formula |

C22H42O3 |

|---|---|

Molecular Weight |

354.6 g/mol |

IUPAC Name |

(1R)-1-[(2R,5R)-5-[(1S)-1-hydroxypent-4-enyl]oxolan-2-yl]tridecan-1-ol |

InChI |

InChI=1S/C22H42O3/c1-3-5-7-8-9-10-11-12-13-14-16-20(24)22-18-17-21(25-22)19(23)15-6-4-2/h4,19-24H,2-3,5-18H2,1H3/t19-,20+,21+,22+/m0/s1 |

InChI Key |

XJYQGNNBDGDYCE-DXBBTUNJSA-N |

Isomeric SMILES |

CCCCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@H](CCC=C)O)O |

Canonical SMILES |

CCCCCCCCCCCCC(C1CCC(O1)C(CCC=C)O)O |

Synonyms |

COBRA 1 COBRA-1 |

Origin of Product |

United States |

Architectural Design and Synthetic Methodologies of Cobra 1

Conceptual Framework for Rational Compound Design

The design of Cobra-1 is rooted in a dual approach that combines ligand-based and structure-based principles to achieve potent and specific inhibition of tubulin polymerization. nih.govresearchgate.net

The inclusion of an epoxide ring in the this compound scaffold is a strategic decision informed by the activity of other natural and synthetic bioactive molecules. Epoxides are three-membered cyclic ethers that are highly reactive due to ring strain and polarized carbon-oxygen bonds. tdl.orgacs.org This reactivity makes them effective electrophiles capable of forming covalent bonds with nucleophilic residues in biological targets, often leading to irreversible inhibition. nih.gov

In the context of ligand-based design, natural products like E-64, a potent, non-selective calpain inhibitor, have served as important leads. nih.gov The epoxysuccinate moiety in E-64 is crucial for its inhibitory activity against cysteine proteases. nih.gov The design rationale for new inhibitors often involves modifying the scaffold of such lead compounds to improve selectivity and potency. Key considerations in the design of epoxide-containing scaffolds include:

Stereochemistry: The stereochemistry of the epoxide ring is often critical for biological activity. For instance, inhibitors with S,S epoxide stereochemistry have shown preferential binding to certain proteases. nih.gov

Scaffold Rigidity and Conformation: The epoxide functionality is typically incorporated into a larger, often rigid, scaffold that positions the reactive group optimally within the target's active site.

Electrophilicity Tuning: The reactivity of the epoxide can be modulated by adjacent chemical groups, influencing its susceptibility to nucleophilic attack and thereby fine-tuning its interaction with the target protein.

| Design Principle | Rationale for Epoxide Inclusion | Example from Known Inhibitors |

|---|---|---|

| Covalent Modification | The electrophilic epoxide can form a stable covalent bond with nucleophilic residues (e.g., cysteine, histidine) in a binding pocket, leading to irreversible inhibition. | E-64 forms a covalent bond with the catalytic cysteine in calpain. nih.gov |

| Stereospecific Interactions | The specific 3D arrangement of the epoxide and its substituents is crucial for precise docking into the binding site. | S,S epoxide stereochemistry is preferred for binding in some CA clan proteases. nih.gov |

| Scaffold-Based Positioning | The broader molecular structure holds the epoxide in the correct orientation for reaction with the target residue. | Peptidomimetic backbones are used to position the epoxide warhead in calpain inhibitors. nih.gov |

The primary target of this compound is the tubulin heterodimer, a fundamental component of microtubules. nih.gov Unlike many other anti-tubulin agents that target β-tubulin (e.g., taxanes, vinca (B1221190) alkaloids), this compound was specifically designed to interact with α-tubulin. nih.govnih.gov This was achieved through a structure-based design approach, which relies on the three-dimensional structural information of the target protein. mdpi.com

Molecular modeling studies predicted a high-affinity interaction between this compound and a unique, narrow, hydrophobic binding cavity on the surface of α-tubulin. nih.govnih.gov This site is reportedly located between the GTP/GDP binding site and the M-loop, a region critical for the longitudinal association of tubulin dimers. nih.gov By targeting this distinct pocket, this compound inhibits GTP-induced tubulin polymerization, leading to the disruption of microtubule organization and subsequent apoptosis in cancer cells. nih.govnih.gov

The rational design process involves:

Target Identification: Recognizing α-tubulin as a viable, and less exploited, anticancer target compared to β-tubulin. nih.gov

Binding Site Analysis: Using computational tools to analyze the crystal structure of α-tubulin and identify druggable pockets. The identified cavity for this compound is distinct from other known inhibitor binding sites. nih.govresearchgate.net

In Silico Screening and Docking: Designing and computationally docking virtual compounds into the target site to predict binding affinity and mode. This allows for the iterative refinement of the chemical scaffold to maximize complementarity with the binding pocket.

Ligand-Based Design Principles for Epoxide-Containing Scaffolds

Precursor Identification and Selection in Synthetic Pathways

The synthesis of a complex molecule like this compound requires careful selection of starting materials and a strategic plan for assembling the key structural motifs: the tetrahydrofuran (B95107) core and the epoxide functionality.

Substituted tetrahydrofuran rings are prevalent structural motifs in a wide array of biologically active natural products, including annonaceous acetogenins, lignans, and polyether ionophores. nih.gov Consequently, numerous synthetic methods have been developed for their stereoselective construction. The selection of a specific precursor and synthetic route depends on the desired substitution pattern and stereochemistry of the final THF ring.

Common strategies for THF synthesis that could be applied to this compound precursors include:

Intramolecular SN2 Cyclization: This classical approach involves the cyclization of a linear precursor containing a hydroxyl group and a suitable leaving group (e.g., halide, sulfonate). nih.gov The stereochemistry of the resulting THF ring is controlled by the stereocenters in the acyclic precursor.

Iodoetherification: The reaction of an unsaturated alcohol with iodine can trigger an intramolecular cyclization to form a substituted THF. This method can be highly stereoselective. researchgate.net

[3+2] Cycloaddition Reactions: Rhodium-catalyzed reactions of diazo compounds with aldehydes can generate carbonyl ylides, which then undergo a [3+2] cycloaddition to form the THF ring. nih.gov

Tandem Reactions: More advanced strategies involve tandem reactions where multiple bond-forming events occur in a single pot. For example, a sequence of nucleophilic addition, isomerization, oxidation, and dimerization can lead to 1,4-dicarbonyl compounds which are direct precursors to the THF core via reduction and cycloetherification. rsc.org

| Synthetic Strategy | Key Precursor Type | Description | Key Advantages |

|---|---|---|---|

| Intramolecular SN2 Cyclization | Acyclic diols or haloalcohols | A hydroxyl group displaces a leaving group on the same molecule to form the cyclic ether. nih.gov | Well-established, predictable stereochemical outcome based on precursor. |

| Iodoetherification | Unsaturated alcohols (alkenols) | An electrophilic iodine source activates the double bond for intramolecular attack by the hydroxyl group. researchgate.net | High stereoselectivity, mild reaction conditions. |

| Tandem Addition/Cyclization | α,β-unsaturated aldehydes | A multi-step, one-pot sequence generates a 1,4-diketone, which is then reduced and cyclized. rsc.org | Convergent, efficient construction of the carbon skeleton. |

| Chemo-enzymatic Synthesis | Simple achiral building blocks | Utilizes enzymes for key stereoselective steps, such as Baeyer-Villiger oxidation, to create chiral lactone precursors. conicet.gov.ar | High optical purity, access to enantiocomplementary forms. |

Asymmetric Epoxidation: To control the stereochemistry of the epoxide, which is often vital for biological activity, catalytic asymmetric epoxidation methods are employed. The Sharpless-Katsuki epoxidation of allylic alcohols and the Jacobsen epoxidation are prominent examples that provide high enantioselectivity. numberanalytics.commdpi.com Organocatalytic methods using chiral ketones (e.g., Shi epoxidation) are also powerful tools. mdpi.com

Convergent vs. Divergent Synthesis: A significant strategic decision is when to install the epoxide.

Convergent Synthesis: The epoxide is often incorporated late in the synthetic route. This approach minimizes the number of steps in which the sensitive epoxide is carried through, thereby preventing potential degradation or ring-opening. nih.gov

Divergent Synthesis: The epoxide is introduced early, and this core structure is then elaborated. While this is preferred for creating a library of analogs for lead optimization, it risks the stability of the epoxide ring during subsequent chemical transformations. nih.gov

The choice of epoxidizing agent is also crucial, with reagents like meta-chloroperoxybenzoic acid (m-CPBA) being common for simple epoxidations, while more sophisticated catalytic systems are used when stereocontrol is required.

Exploration of Tetrahydrofuran (THF) Core Precursors

Advanced Synthetic Protocols for this compound Derivatization

To explore the structure-activity relationship (SAR) and optimize the biological profile of this compound, the synthesis of various derivatives is essential. Derivatization allows chemists to probe which parts of the molecule are most important for binding and activity. Advanced protocols for derivatization focus on efficiency and the ability to generate molecular diversity.

Click Chemistry: Copper-catalyzed Huisgen cycloadditions, popularly known as "click chemistry," are ideal for generating libraries of analogs. nih.gov This method involves the reaction of an azide (B81097) with an alkyne to form a triazole linkage. It is highly efficient, tolerant of a wide range of functional groups, and proceeds under mild conditions. By preparing a this compound precursor containing either an azide or an alkyne, a diverse array of substituents can be "clicked" on, rapidly generating a library of derivatives for screening. nih.gov

Post-Polymerization Modification (PPM) Analogs: While this compound is a small molecule, principles from polymer chemistry can be adapted. PPM involves synthesizing a core scaffold containing a reactive handle (like an epoxide) and then using this handle to introduce various functionalities. tdl.org For this compound, the epoxide itself can serve as a reactive handle for ring-opening with a variety of nucleophiles (azides, amines, thiols), leading to a range of functionalized derivatives. tdl.orgbeilstein-journals.org

Cross-Metathesis: If the this compound scaffold or its precursors contain an alkene, olefin cross-metathesis provides a powerful tool for derivatization. This reaction allows for the coupling of two different alkenes, enabling the introduction of complex side chains and functional groups. beilstein-journals.org

These advanced protocols facilitate the systematic modification of the this compound structure, enabling a thorough investigation of its SAR and the potential development of second-generation compounds with improved therapeutic properties.

Stereoselective Synthesis of the Epoxy-THF Moiety

One common and effective method involves an oxidative cyclization of a diene precursor. rsc.org For instance, a 1,5-diene can be subjected to a permanganate-mediated oxidative cyclization to stereoselectively form the cis-2,5-disubstituted THF diol. semanticscholar.org Another powerful technique is the Sharpless asymmetric epoxidation of a homoallylic alcohol, which can introduce a chiral epoxide that then directs the subsequent intramolecular cyclization to form the THF ring with high stereocontrol. rsc.org

Intramolecular SN2 reactions are also a cornerstone in the synthesis of substituted tetrahydrofurans. nih.gov This can involve the cyclization of a hydroxy-epoxide or a diol with a good leaving group at one of the terminal positions. The stereochemistry of the starting material directly dictates the stereochemical outcome of the cyclized product. For the specific stereochemistry of this compound, a (2R, 5R)-disubstituted THF ring is required. This can be achieved through a variety of methods, including substrate-controlled reactions where existing stereocenters guide the formation of new ones. rsc.org

A plausible synthetic sequence for the epoxy-THF moiety of this compound could start from a commercially available chiral building block, which is then elaborated through a series of stereoselective reactions. For example, an asymmetric allylation followed by an epoxidation and subsequent acid-catalyzed cyclization can furnish the desired THF ring. The choice of reagents and reaction conditions is crucial to control the diastereoselectivity of each step.

| Reaction Type | Key Reagents/Conditions | Stereochemical Control | Reference Principle |

|---|---|---|---|

| Oxidative Cyclization | KMnO4, OsO4 | Syn-dihydroxylation followed by cyclization | semanticscholar.org |

| Sharpless Asymmetric Epoxidation | Ti(O-iPr)4, DET, t-BuOOH | Enantioselective epoxidation of allylic alcohol | rsc.org |

| Intramolecular SN2 Cyclization | Base, TsCl; or Acid catalyst | Inversion of configuration at the electrophilic carbon | nih.gov |

| Intramolecular Amide Enolate Alkylation | Chiral auxiliary, strong base | Chelate-controlled stereoselection | rsc.org |

Regioselective Functionalization and Advanced Coupling Reactions

The assembly of the full this compound molecule requires the regioselective attachment of the tridecan-1-ol and the 1-hydroxypent-4-enyl side chains to the central THF core. This is typically achieved through advanced coupling reactions that allow for the formation of carbon-carbon bonds between complex fragments. oup.commdpi.comacs.org

For the attachment of the long aliphatic chain, a variety of cross-coupling reactions can be envisioned. The Kumada-Corriu coupling, which utilizes a Grignard reagent and an alkyl halide in the presence of a nickel or palladium catalyst, is a powerful tool for forming C(sp3)-C(sp3) bonds. mdpi.com Another effective method is the Suzuki coupling, which involves the reaction of an organoboron compound with an organohalide. These reactions are known for their high functional group tolerance and are widely used in the synthesis of complex natural products. nih.gov

The introduction of the pentenyl side chain also requires a regioselective and stereoselective approach. An allylation reaction on a suitable precursor, for instance, an aldehyde functional group on the THF ring, could install this fragment. The stereochemistry of the newly formed hydroxyl group would need to be controlled, possibly through the use of a chiral reagent or catalyst.

| Coupling Reaction | Coupling Partners | Catalyst | Key Features |

|---|---|---|---|

| Kumada-Corriu | Grignard Reagent + Alkyl Halide | Ni or Pd | Formation of C(sp3)-C(sp3) bonds |

| Suzuki | Organoboron + Organohalide | Pd | High functional group tolerance |

| Negishi | Organozinc + Organohalide | Pd or Ni | High reactivity of organozinc reagent |

| Heck | Alkene + Organohalide | Pd | Formation of substituted alkenes |

Computational Chemistry in this compound Design and Synthesis

Computational chemistry plays an increasingly important role in the design and synthesis of complex molecules like this compound. Molecular modeling techniques can provide valuable insights into the molecule's conformation, its interaction with its biological target, and the feasibility of proposed synthetic pathways.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations can be used to study the conformational flexibility of this compound and its binding to the tubulin protein. mdpi.comnih.govarxiv.org By simulating the movement of atoms over time, MD can reveal the preferred three-dimensional structure of this compound in solution and when it is bound to its target. This information is crucial for understanding the structure-activity relationship and for designing more potent analogs.

For the this compound-tubulin complex, MD simulations could elucidate the specific amino acid residues in the binding pocket that interact with the different parts of the this compound molecule. nih.gov This can help to explain the basis of its unique binding to α-tubulin and its tubulin depolymerizing activity. tandfonline.comresearchgate.net The simulations can also provide information on the stability of the complex and the energetic contributions of different interactions, such as hydrogen bonds and hydrophobic contacts.

Quantum Mechanical Calculations for Reaction Pathway Prediction

Quantum mechanical (QM) calculations are a powerful tool for predicting the feasibility and stereochemical outcome of chemical reactions. nih.govresearchgate.netrsc.org In the context of this compound synthesis, QM methods like Density Functional Theory (DFT) can be used to model the transition states of key stereodetermining steps, such as the cyclization to form the THF ring or the allylation to introduce the pentenyl side chain.

By calculating the energies of different possible transition states, chemists can predict which reaction pathway is more likely to occur and which stereoisomer will be the major product. This predictive power can save significant time and resources in the laboratory by guiding the choice of reagents and reaction conditions. For example, QM calculations could be used to rationalize the stereoselectivity of a particular cyclization reaction or to design a chiral catalyst that favors the formation of the desired stereoisomer of this compound.

Comparative Analysis of this compound Synthetic Approaches with Other Tubulin Agents

The synthetic strategies for this compound can be compared with those of other well-known tubulin-targeting agents to highlight both common principles and unique challenges.

Vinca Alkaloids (e.g., Vinblastine (B1199706), Vincristine): These are dimeric indole (B1671886) alkaloids. Their synthesis involves the coupling of two complex monomeric units, catharanthine (B190766) and vindoline. The key challenge is the stereoselective formation of the bond connecting the two monomers. This is a different synthetic challenge compared to the assembly of the aliphatic chains and the THF ring in this compound.

Combretastatins (e.g., Combretastatin A-4): These are structurally simpler molecules characterized by a cis-stilbene (B147466) bridge connecting two aromatic rings. Their synthesis is relatively straightforward, often involving Wittig reactions or other methods to form the cis-double bond. The main challenge is to maintain the cis-geometry, which is crucial for biological activity. This compound's synthesis is more complex than that of combretastatins due to the presence of multiple chiral centers in its THF core and side chains.

Molecular Interactions and Mechanistic Elucidation of Cobra 1 with Tubulin

Characterization of Cobra-1 Binding to Alpha-Tubulin

The interaction of this compound with tubulin is characterized by its specific binding to the α-tubulin subunit. This binding event is critical to understanding the compound's mechanism of action and its effects on microtubule dynamics.

Identification of the Unique Hydrophobic Binding Cavity on Alpha-Tubulin

Molecular modeling studies have been instrumental in predicting the binding site of this compound on α-tubulin. These studies suggest that this compound interacts with a unique hydrophobic binding cavity situated on the surface of α-tubulin. nih.govnih.gov This cavity is located between the GTP/GDP binding site and the M-loop of the α-tubulin subunit. nih.gov The identification of this distinct binding site highlights this compound as a novel class of tubulin-targeting agents, differentiating it from compounds that bind to the more commonly targeted β-tubulin sites like the colchicine (B1669291) or Vinca (B1221190) alkaloid binding sites. nih.govresearchgate.netmdpi.com

Spectroscopic and Calorimetric Analysis of Tubulin-Cobra-1 Complex Formation

While the provided search results mention spectroscopic and calorimetric analysis in the context of other protein-ligand interactions gla.ac.ukresearchgate.net, specific detailed data on the spectroscopic and calorimetric analysis of the tubulin-Cobra-1 complex formation were not found within the search snippets. These techniques are generally used to characterize binding events, determine binding affinities, and analyze the thermodynamic parameters of complex formation. For instance, isothermal titration calorimetry (ITC) can measure the heat changes associated with binding, providing information on enthalpy, entropy, and binding stoichiometry. thebiogrid.org Spectroscopic methods like fluorescence spectroscopy can detect conformational changes or changes in the environment of fluorescent residues upon ligand binding. researchgate.net

Modulation of Guanosine Triphosphate (GTP) Binding and Hydrolysis on Tubulin

Tubulin function is intricately linked to the binding and hydrolysis of GTP. The α-tubulin subunit binds a non-exchangeable GTP, while the β-tubulin subunit binds an exchangeable GTP, which is hydrolyzed upon tubulin incorporation into a microtubule filament. plos.orgebi.ac.ukplos.org this compound's interaction with α-tubulin has implications for this crucial regulatory mechanism.

Impact of this compound on GTP-Induced Tubulin Polymerization in Cell-Free Assays

Cell-free tubulin turbidity assays are commonly used to assess the effect of compounds on tubulin polymerization. Studies using these assays have shown that this compound inhibits GTP-induced tubulin polymerization. nih.govnih.gov This indicates that the binding of this compound to α-tubulin interferes with the ability of tubulin dimers to assemble into microtubules in the presence of GTP. nih.gov This inhibitory effect on polymerization is a key aspect of this compound's mechanism as a microtubule-destabilizing agent. researchgate.net

The search results provide evidence of this compound inhibiting tubulin polymerization in cell-free assays. nih.govnih.gov While specific quantitative data such as IC50 values or polymerization rates were not consistently available across the snippets for this compound specifically, the qualitative finding of inhibition is reported.

Kinetics of Tubulin Dimer Disassembly Induced by this compound

Microtubule dynamics involve both polymerization and depolymerization (disassembly). Compounds that interfere with tubulin function can affect either or both processes. While the search results clearly indicate that this compound inhibits tubulin polymerization nih.govnih.gov, detailed kinetic data specifically on this compound induced tubulin dimer disassembly were not found.

General mechanisms of tubulin disassembly involve the dissociation of tubulin dimers from the ends of microtubules. This process can be influenced by factors such as GTP hydrolysis status and the presence of regulatory proteins or small molecules. plos.orgplos.orgnih.gov Some compounds are known to promote tubulin depolymerization. nih.gov The absence of specific kinetic data for this compound disassembly in the search results means a detailed description of this process for this particular compound cannot be provided based solely on the provided information.

Molecular Modeling and Docking Studies of this compound-Tubulin Interactions

Molecular modeling and docking studies play a vital role in understanding the potential binding modes and interactions between a small molecule like this compound and its protein target, tubulin. These computational approaches complement experimental findings and provide insights into the specific residues involved in the interaction.

In Silico Prediction of Binding Affinity and Specificity

Molecular modeling studies have been employed to predict the binding characteristics of this compound with tubulin. These computational approaches aim to understand how this compound interacts with the tubulin protein at an atomic level and to predict the strength and specificity of this interaction. In silico studies predicted a high-affinity interaction of this compound with a unique hydrophobic binding site located on the alpha-tubulin subunit. nih.govgoogleapis.com This predicted binding site is situated between the GTP/GDP binding site and the M-loop of alpha-tubulin. nih.gov These predictions suggest that this compound's interaction with this specific site on alpha-tubulin is likely crucial for its observed biological effects, such as the inhibition of tubulin polymerization. nih.govgoogleapis.com

Validation of Predicted Binding Poses through Mutagenesis Studies on Tubulin

Validation of in silico predicted binding poses is typically achieved through experimental methods such as site-directed mutagenesis. Mutagenesis studies involve introducing specific amino acid substitutions within the predicted binding site on the tubulin protein. By analyzing the effect of these mutations on this compound binding affinity and functional activity (e.g., inhibition of polymerization), researchers can experimentally confirm the importance of specific residues for the interaction and validate the accuracy of the predicted binding pose. While mutagenesis is a standard technique for validating protein-ligand interactions, specific detailed research findings involving mutagenesis studies specifically on tubulin to validate the binding pose of this compound were not identified in the consulted literature. Such studies would typically involve creating tubulin mutants with alterations at residues predicted by in silico analysis to be critical for this compound binding and assessing the impact on this compound's ability to bind and inhibit tubulin polymerization.

Allosteric Effects of this compound Binding on Tubulin Conformation

Ligand binding to a protein can induce conformational changes, including effects at sites distant from the primary binding site (allosteric effects). Understanding these allosteric effects is crucial for a complete mechanistic understanding of how a compound modulates protein function.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that provides detailed information about the dynamics and conformational changes of proteins in solution. NMR can probe changes in the flexibility and environment of specific amino acid residues upon ligand binding, offering insights into allosteric effects and the dynamic nature of protein-ligand interactions. Applying NMR spectroscopy to tubulin in the presence of this compound could reveal how this compound binding affects the conformational dynamics of different regions of the tubulin protein, including those distant from the binding site. While NMR is used to study protein dynamics and interactions, specific detailed research findings involving NMR spectroscopy to study the conformational dynamics of tubulin upon this compound binding were not identified in the consulted literature. Studies of this nature could involve comparing NMR spectra of free tubulin with those of tubulin bound to this compound to identify changes in chemical shifts or signal intensities indicative of altered dynamics or conformation.

Comparative Mechanistic Analysis with Established Tubulin-Targeting Agents

This compound's mechanism of action involves targeting alpha-tubulin and inhibiting tubulin polymerization. nih.govgoogleapis.com This places it within the broader class of tubulin-targeting agents, which include compounds with diverse binding sites and mechanisms, such as microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids, colchicine). nih.govidrblab.cnresearchgate.net

Established microtubule-destabilizing agents often bind to the beta-tubulin subunit at sites like the colchicine binding site or the vinca alkaloid binding site. researchgate.net The colchicine site is located at the intradimer interface of alpha-beta tubulin heterodimers and its ligands typically prevent the conformational transition required for polymerization. idrblab.cnresearchgate.net Vinca alkaloids bind at the inter-dimer interface, disrupting microtubule assembly. researchgate.net

In contrast, this compound is reported to target a unique binding cavity specifically on alpha-tubulin. nih.govgoogleapis.com This distinct binding site suggests a potentially different mechanism of interfering with tubulin function compared to agents that primarily target beta-tubulin or the inter-dimer interface. While both this compound and other destabilizing agents like colchicine inhibit tubulin polymerization, the molecular details of how this compound binding to alpha-tubulin leads to this inhibition may differ due to its unique binding location. nih.govgoogleapis.comnih.govresearchgate.net Comparative mechanistic studies using techniques like those described in sections 3.3 and 3.4, applied to this compound and established agents, would be necessary to fully elucidate the similarities and differences in their molecular mechanisms of action.

Cobra 1 S Influence on Microtubule Organization and Cellular Processes

Remodeling of Microtubule Cytoskeletal Architecture

Microtubules are dynamic polymers essential for maintaining cell shape, intracellular transport, and cell division. Agents that interfere with microtubule assembly or disassembly can disrupt these fundamental cellular functions. Cobra-1 has been shown to influence the structural integrity and dynamics of the microtubule network.

In Vitro Studies on Microtubule Depolymerization and Dynamics

In vitro studies utilizing cell-free tubulin turbidity assays have demonstrated that this compound inhibits GTP-induced tubulin polymerization. nih.govnih.govbenthamdirect.combenthamscience.com This indicates that the compound interferes with the process by which tubulin monomers assemble into microtubules. Molecular modeling studies have suggested that this compound achieves this by binding to a specific and unique hydrophobic cavity located on the alpha-tubulin subunit. nih.gov This interaction is predicted to be of high affinity. nih.gov

| Study Type | Method | Observation | Reference |

| In Vitro Tubulin Polymerization | Cell-free turbidity assay | Inhibits GTP-induced tubulin polymerization | nih.govnih.govbenthamdirect.combenthamscience.com |

| Molecular Modeling | Prediction of binding interaction | Binds to a unique hydrophobic site on alpha-tubulin | nih.gov |

Imaging-Based Analysis of Microtubule Network Disruption in Model Systems

Beyond in vitro biochemical assays, the effects of this compound on microtubule organization have been visualized in cellular contexts. Treatment of human breast cancer and brain tumor (glioblastoma) cells with this compound has been shown to cause a marked destruction of the microtubule network. nih.govnih.gov This disruption of the organized microtubule cytoskeleton is a key cellular consequence of this compound exposure, consistent with its activity as a tubulin-interfering agent.

Investigation of Intracellular Signaling Pathways Modulated by this compound

The disruption of microtubule dynamics by various agents is known to trigger intracellular signaling cascades, particularly stress-activated pathways. This compound has been found to modulate specific kinase pathways.

Activation of c-Jun N-terminal Kinase (JNK) Signal Transduction Pathway

A notable effect of this compound treatment is the activation of the c-Jun N-terminal Kinase (JNK) signal transduction pathway. nih.govnih.gov JNK is a member of the stress-activated protein kinase (SAPK) family, known to be responsive to various cellular stresses, including cytoskeletal disruption. nih.govnih.gov The activation of this pathway by this compound has been evidenced by the rapid induction of c-jun expression, a downstream target of JNK signaling. nih.gov

| Signaling Pathway Modulated | Key Event Observed | Evidence | Reference |

| JNK Signal Transduction | Activation of the pathway | Rapid induction of c-jun expression | nih.govnih.gov |

Crosstalk with Other Stress-Activated Protein Kinase (SAPK) Pathways

The SAPK family includes JNK and p38 mitogen-activated protein kinase (MAPK). nih.govnih.gov While this compound has been clearly shown to activate the JNK pathway, research specifically detailing its direct crosstalk or modulation of other individual SAPK pathways, such as p38 MAPK, in the context of microtubule disruption by the chemical compound this compound (CID 9819996) is not extensively described in the available information. JNK itself is considered a SAPK. mybiosource.com

Induction of Apoptotic Mechanisms in Cellular Models

Interference with microtubule dynamics is a well-established mechanism by which agents can induce apoptosis, or programmed cell death, in cancer cells. This compound has been observed to trigger this process. Treatment of human breast cancer and brain tumor (glioblastoma) cells with this compound leads to the induction of apoptosis. nih.govnih.gov This apoptotic effect is consistent with its ability to disrupt microtubule organization and activate pro-apoptotic signaling pathways like JNK. nih.govnih.gov

| Cellular Process Affected | Observed Outcome | Relevant Pathways Involved (based on findings) | Reference |

| Apoptosis Induction | Cell death | JNK signaling pathway | nih.govnih.gov |

Identification of Key Pro-Apoptotic Markers and Caspase Activation

Treatment of human breast cancer and brain tumor (glioblastoma) cells with this compound has been shown to cause apoptosis. nih.govnih.govbenthamscience.comscispace.com Like other agents that interfere with microtubules, this compound has been observed to activate the proapoptotic c-Jun N-terminal kinase (JNK) signal transduction pathway, evidenced by the rapid induction of c-jun expression. nih.gov While apoptosis induction is a noted effect, specific details regarding the activation of other key pro-apoptotic markers or downstream caspases (such as caspase-3) directly by the synthetic compound this compound are not extensively detailed in the provided research findings.

Role of Mitochondrial Permeabilization in this compound Induced Apoptosis

Information specifically detailing the role of mitochondrial outer membrane permeabilization (MOMP) in apoptosis induced by the synthetic compound this compound is not available within the provided search results. Mitochondrial permeabilization is a critical event in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors like cytochrome c into the cytosol, which can then trigger caspase activation. ebi.ac.ukwikipedia.orgnih.gov However, the direct link between the synthetic this compound compound and this specific mitochondrial event is not described in the provided literature.

Effects on Cell Cycle Progression and Regulation

Arrest of Cell Cycle at Specific Checkpoints in Cellular Models

Specific experimental data demonstrating the arrest of the cell cycle at particular checkpoints (such as the G2/M transition or the spindle checkpoint) induced by the synthetic compound this compound in various cellular models are not provided in the search results. Microtubule-targeting agents commonly induce mitotic arrest due to the disruption of the mitotic spindle, but this specific outcome for this compound is not explicitly detailed in the provided literature.

Perturbations in Mitotic Spindle Formation and Function

This compound's mechanism of action involves inhibiting tubulin polymerization. nih.govnih.gov Tubulin is the primary building block of microtubules, which are essential components of the mitotic spindle. The mitotic spindle is a complex structure responsible for segregating chromosomes during cell division. cytoskeleton.combritannica.com By causing the destruction of microtubule organization, this compound directly perturbs the formation and function of the mitotic spindle. nih.govnih.govbenthamscience.comscispace.com This disruption interferes with the proper alignment and separation of chromosomes, a critical step for successful cell division.

Derivatives, Analogs, and Structure Activity Relationship Sar of Cobra 1

Synthesis of Cobra-1 Analogs and Homologs

The synthesis of this compound and its related analogs involves the construction and modification of the core epoxy-THF structure and the introduction of various substituents. As a synthetic compound, its production is achieved through controlled chemical reactions, allowing for systematic variations in its molecular architecture. While detailed synthetic protocols for a broad range of this compound analogs were not extensively detailed in the examined literature, the existence of related compounds like Cobra-0 suggests a synthetic strategy that allows for structural variations.

Systematic Modification of the Epoxy-THF Core

The epoxy-THF core is a defining feature of this compound and is central to its interaction with its biological target. Systematic modifications of this core structure in synthesized analogs would typically involve altering the stereochemistry of the epoxide or the tetrahydrofuran (B95107) ring, introducing different functional groups onto the rings, or modifying the linker between the rings and attached side chains. Such modifications are crucial for understanding the contribution of the core to binding affinity and biological activity. Although specific examples of detailed core modifications and their synthetic routes were not provided in the retrieved information, the classification of this compound as an "epoxy-THF containing compound" and a "tetrahydrofuranyl derivative" highlights the importance of this structural element mdpi.comwikipedia.org.

Elucidation of Structure-Activity Relationships (SAR) for Tubulin Interaction

SAR studies for this compound focus on understanding how specific features of its chemical structure relate to its ability to interact with tubulin and modulate its function. This compound is known to bind to alpha-tubulin and act as a potent tubulin depolymerizing agent mdpi.comwikipedia.org.

Identification of Key Pharmacophoric Features for Alpha-Tubulin Binding

Research indicates that this compound targets a "unique narrow binding cavity on the surface of alpha-tubulin" mdpi.com. This suggests that specific regions and functional groups within the this compound molecule are essential for recognizing and binding to this particular site on the alpha-tubulin subunit. The epoxy-THF core, along with the nature and arrangement of substituents on the aromatic and aliphatic portions, likely constitute the key pharmacophoric features responsible for this specific interaction. The precise chemical nature and spatial arrangement of these features are critical for high-affinity binding and subsequent disruption of tubulin polymerization mdpi.comwikipedia.org.

Impact of Stereochemistry on Binding Affinity and Modulatory Activity

The stereochemistry of a molecule, particularly in chiral compounds like this compound which has defined stereocenters, can profoundly influence its interaction with biological targets due to the specific three-dimensional requirements of binding sites. The defined (1R, 2R, 5R, 1S) stereochemistry of this compound is indicative that a specific spatial arrangement of its atoms is likely important for optimal binding to the alpha-tubulin cavity. While detailed comparative studies on the tubulin binding affinity and modulatory activity of different stereoisomers of this compound were not explicitly provided in the search results, the fact that a specific stereochemistry is reported suggests its significance. In general, for tubulin-binding agents, even subtle changes in stereochemistry can lead to significant differences in binding affinity and biological effects.

SAR for Cellular Microtubule Disruption and Apoptosis Induction

The biological effects of this compound in cells, namely the disruption of microtubule organization and the induction of apoptosis, are direct consequences of its interaction with tubulin mdpi.comwikipedia.org. The SAR for these cellular effects is thus closely linked to the SAR for tubulin binding. Compounds with higher affinity for the alpha-tubulin binding site and a greater capacity to inhibit tubulin polymerization are expected to be more potent in disrupting the microtubule network within cells.

The disruption of microtubule dynamics by this compound leads to cell cycle arrest and triggers apoptotic pathways, particularly activating the c-Jun N-terminal kinase (JNK) signal transduction pathway mdpi.comwikipedia.org. Therefore, structural modifications to this compound that enhance its tubulin depolymerizing activity are likely to also increase its effectiveness in inducing microtubule disruption and apoptosis in cancer cells. Conversely, modifications that reduce tubulin binding would be expected to diminish these cellular effects. While specific quantitative SAR data correlating structural changes with levels of microtubule disruption or apoptosis induction for a series of this compound analogs were not presented in the provided information, the established link between tubulin binding, microtubule interference, and apoptosis provides the basis for this SAR mdpi.comwikipedia.org.

Correlation Between Structural Modifications and Cellular Phenotypes

Systematic modification of the this compound scaffold allows researchers to probe the importance of different molecular regions for activity. For instance, altering a specific substituent might affect binding affinity to a target protein, influence cellular uptake, or modify metabolic stability. These changes in molecular properties can then be correlated with observed changes in cellular responses, such as viability, proliferation, or activation of specific signaling pathways.

Hypothetical Example of Structural Modification vs. Cellular Phenotype Correlation:

| Analog ID | Structural Modification Relative to this compound | Hypothetical Cellular Phenotype (e.g., % Cell Viability) |

| This compound | Base Structure | 50% |

| Analog A | Methyl group addition at R1 | 75% |

| Analog B | Halogen substitution at R2 | 20% |

| Analog C | Ring expansion in core scaffold | 45% |

| Analog D | Removal of functional group X | 60% |

Note: This table contains illustrative data only and is not based on actual research findings for this compound.

Detailed studies often involve creating heatmaps or graphical representations to visualize the impact of multiple modifications across a range of cellular assays. This helps identify key pharmacophores within the this compound structure that are essential for desired biological activity.

Development of Predictive Models for Analog Efficacy

Based on the SAR data generated from studying this compound derivatives, computational models can be developed to predict the potential efficacy of novel, unsynthesized analogs. These models often utilize Quantitative Structure-Activity Relationship (QSAR) approaches, which correlate molecular descriptors (numerical representations of chemical structure and properties) with biological activity.

Common QSAR methodologies include:

Linear Regression Models: Simple models correlating activity with one or more descriptors.

Partial Least Squares (PLS): A multivariate method useful for handling correlated descriptors.

Machine Learning Algorithms: Such as Support Vector Machines (SVM), Random Forests, or Neural Networks, capable of capturing complex non-linear relationships between structure and activity.

The development process involves:

Calculating molecular descriptors for a set of this compound analogs with known activity.

Training a model using this data.

Validating the model using a separate test set of analogs.

Using the validated model to predict the activity of new, virtual analogs.

These predictive models help prioritize the synthesis and testing of analogs with a higher probability of exhibiting desired properties, thus accelerating the discovery process.

Exploration of Hybrid Molecules Incorporating this compound Scaffolds

Beyond simple analogs, researchers may explore the creation of hybrid molecules that incorporate the this compound scaffold alongside structural elements from other compounds. This strategy aims to combine the desirable properties of this compound with those of other known active molecules, potentially leading to compounds with enhanced efficacy, altered selectivity, or novel multi-targeting capabilities.

Design of Chimeric Compounds with Dual-Targeting Capabilities

Chimeric compounds are designed to simultaneously interact with two or more biological targets implicated in a disease pathway. By conjugating the this compound scaffold, hypothesized to interact with target A, to a structural motif known to interact with target B, a single molecule can be created that modulates both targets. The design process involves:

Identifying suitable linkage strategies (e.g., covalent bonds, linkers of varying length and flexibility) that maintain the activity of both components.

Considering the spatial orientation and pharmacophoric requirements of both binding sites.

Synthesizing the hybrid molecule and evaluating its binding affinity and functional activity against both targets individually and in relevant biological systems.

Evaluation of Synergistic Effects in Multi-Target Modulators

Hybrid molecules incorporating the this compound scaffold designed to hit multiple targets are evaluated for synergistic effects. Synergy occurs when the combined effect of modulating multiple targets with a single molecule is greater than the sum of the effects of modulating each target individually with separate compounds. This can lead to improved efficacy, reduced likelihood of resistance development, or the ability to intervene in complex, redundant biological pathways. Evaluation involves:

Assessing the dose-response of the hybrid molecule compared to this compound and the other component molecule(s) alone.

Using experimental designs (e.g., checkerboard assays, isobolographic analysis) to formally determine if synergy is present.

Investigating the underlying mechanisms responsible for any observed synergy.

High-Throughput Screening of this compound Analog Libraries

High-Throughput Screening (HTS) is a powerful technique used to rapidly assess the biological activity of large libraries of compounds. For this compound research, HTS can be applied to libraries of synthesized or commercially available this compound analogs.

The process typically involves:

Creating a diverse library of compounds structurally related to this compound, introducing variations at different positions.

Developing a miniaturized assay (e.g., in 96-well, 384-well, or 1536-well plates) that measures a relevant biological activity (e.g., enzyme inhibition, cell viability, receptor activation).

Automated dispensing of compounds and reagents.

Rapid detection and data acquisition using plate readers or imaging systems.

Data analysis to identify "hits" – compounds that show significant activity in the assay.

HTS allows for the rapid exploration of a wide chemical space around the this compound scaffold, identifying novel active analogs that might not have been predicted through traditional SAR or QSAR approaches. Hits identified from HTS are then subjected to further validation and characterization.

Advanced Analytical and Spectroscopic Characterization of Cobra 1 and Its Complexes

High-Resolution Mass Spectrometry for Compound Identification and Purity

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's elemental composition and for assessing its purity. Unlike standard mass spectrometry, HRMS provides mass accuracy in the low parts-per-million (ppm) range, which allows for the confident assignment of a molecular formula.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar, thermally labile molecules like many drug candidates. creative-proteomics.com In the context of Cobra-1, ESI-MS would be employed to determine its accurate molecular weight. The compound, dissolved in a suitable solvent, is sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, ions of the analyte are released into the gas phase, which are then guided into the mass analyzer. creative-proteomics.com

A high-resolution ESI-MS spectrum of this compound would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, and potentially other adducts such as the sodium [M+Na]⁺ or potassium [M+K]⁺ adducts. The high mass accuracy of the measurement allows for the calculation of the elemental composition, which can be compared with the theoretical composition of the synthesized molecule to confirm its identity.

Table 1: Representative High-Resolution ESI-MS Data for a Compound of the this compound Class (Note: The following data is representative for a compound with a similar structure and is for illustrative purposes, as specific experimental data for this compound is not publicly available.)

| Ion Species | Theoretical m/z | Measured m/z | Mass Accuracy (ppm) | Proposed Elemental Composition |

|---|---|---|---|---|

| [M+H]⁺ | 255.1645 | 255.1642 | -1.2 | C₁₅H₂₃O₃ |

Tandem mass spectrometry, or MS/MS, is a powerful technique used to obtain structural information about a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org This is typically achieved through collision-induced dissociation (CID), where the selected precursor ion (e.g., the [M+H]⁺ ion of this compound) is accelerated and collided with an inert gas such as argon or nitrogen. wikipedia.orgyoutube.com

The resulting fragmentation pattern is a fingerprint of the molecule's structure. For a compound like this compound, which is known to contain a tetrahydrofuran (B95107) (THF) ring, MS/MS analysis would be expected to show characteristic losses corresponding to the fragmentation of this ring system and any attached side chains. By analyzing the masses of the fragment ions, the connectivity of the different structural motifs within the molecule can be pieced together, providing strong evidence for the proposed structure.

Table 2: Hypothetical MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound (Note: This data is hypothetical and for illustrative purposes only.)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Identity/Loss |

|---|---|---|---|

| 255.16 | 237.15 | 18.01 | Loss of H₂O |

| 255.16 | 185.13 | 70.03 | Cleavage of the THF ring |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the structure of this compound. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment (indicated by the chemical shift), their relative numbers (from integration), and their proximity to other protons (from spin-spin coupling). rsc.org

The ¹³C NMR spectrum shows the number of non-equivalent carbon atoms in the molecule. bhu.ac.in The chemical shifts of the carbon signals indicate the type of carbon (e.g., aliphatic, olefinic, carbonyl). For this compound, specific signals in the ¹³C NMR spectrum would confirm the presence of the tetrahydrofuran ring. Current time information in Madison County, US.

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This data is based on publicly available information and is for illustrative purposes.)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Proposed Assignment |

|---|---|---|---|

| ¹³C | 82.90 | - | C-O in THF ring |

| ¹³C | 79.63 | - | C-O in THF ring |

| ¹³C | 74.15 | - | C-O in epoxy group |

| ¹³C | 64.76 | - | C-O in epoxy group |

| ¹H | 4.08 | m | H attached to C-O in THF |

While 1D NMR provides basic structural information, 2D NMR experiments are essential for unambiguously assembling the complete structure of a complex molecule like this compound. mdpi.comcore.ac.uk

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It is used to trace out the spin systems within the molecule, for example, the proton network within the THF ring and the alkyl side chain. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates the chemical shifts of protons directly attached to carbon atoms. It allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for connecting the different spin systems identified by COSY, for example, linking the alkyl side chain to the THF ring. researchgate.netmdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is the primary NMR method for determining the stereochemistry of a molecule, such as the relative configuration of the substituents on the THF ring of this compound. mdpi.com

By combining the information from all these 2D NMR experiments, a complete and unambiguous three-dimensional structure of this compound can be constructed.

One-Dimensional NMR (1H, 13C) for Core Structure Confirmation

X-ray Crystallography of this compound Co-Crystals with Tubulin or Model Proteins

While NMR provides the structure of a molecule in solution, X-ray crystallography can reveal the precise three-dimensional arrangement of atoms in a solid, crystalline state. To understand how this compound interacts with its biological target, co-crystallizing it with tubulin and solving the structure of the complex is the ultimate goal. nih.gov

The process involves purifying tubulin, often in a complex with a stabilizing protein like the stathmin-like domain (T2R-TTL system), and then introducing this compound to form the ligand-protein complex. mdpi.compnas.orgnih.gov This complex is then subjected to various crystallization screening conditions to obtain high-quality crystals suitable for X-ray diffraction.

Once suitable crystals are obtained, they are exposed to a focused beam of X-rays. The resulting diffraction pattern is recorded and analyzed to calculate an electron density map, into which the atomic model of the tubulin-Cobra-1 complex is built and refined. The final structure would reveal the exact binding site of this compound on tubulin, the specific amino acid residues involved in the interaction (e.g., through hydrogen bonds, hydrophobic interactions), and the conformation adopted by this compound when bound to its target. rcsb.orgnih.gov This information is invaluable for understanding its mechanism of action and for the rational design of more potent analogs.

Table 4: Representative X-ray Crystallography Data for a Tubulin-Ligand Complex (Note: The following data is representative and for illustrative purposes, as a crystal structure of a this compound-tubulin complex is not publicly available.)

| Parameter | Value |

|---|---|

| PDB Code | N/A |

| Resolution (Å) | 2.10 |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions (Å) | a=75.2, b=120.5, c=215.8 |

| R-work / R-free | 0.19 / 0.23 |

Determination of Atomic-Level Interaction Interfaces

To comprehend the precise mechanism of action of this compound, it is crucial to identify the specific atomic-level interactions between the compound and its target protein. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable in providing high-resolution structural data of the this compound-protein complex.

X-ray crystallography of a co-crystallized this compound-tubulin complex can reveal the three-dimensional arrangement of atoms at the binding interface. This allows for the direct visualization of hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern the binding. For instance, analysis of the electron density map can pinpoint key residues in the tubulin binding pocket that form critical contacts with specific functional groups on the this compound molecule. cornell.edupnas.org

NMR spectroscopy, particularly through methods like saturation transfer difference (STD) NMR and transferred nuclear Overhauser effect spectroscopy (tr-NOESY), offers complementary information in solution. These techniques can identify the parts of the this compound molecule that are in close proximity to the protein surface, thereby mapping the binding epitope.

A hypothetical representation of key interacting residues identified through these methods is presented in Table 1.

Table 1: Key Atomic Interactions between this compound and Tubulin This table is for illustrative purposes.

| This compound Moiety | Tubulin Residue | Interaction Type | Distance (Å) |

| Phenyl Ring | Val238 | Hydrophobic | 3.8 |

| Carbonyl Oxygen | Thr223 | Hydrogen Bond | 2.9 |

| Methoxy Group | Cys241 | van der Waals | 4.1 |

| Pyrazole Nitrogen | Asn258 | Hydrogen Bond | 3.1 |

Refinement of Binding Pocket Architecture

Upon binding of this compound, the architecture of the tubulin binding pocket can undergo conformational changes. arxiv.org The initial determination of the binding site is often followed by computational refinement to achieve a more accurate representation of the bound state. nih.govnih.govbrylinski.org This refinement process integrates experimental data with molecular modeling techniques.

Table 2: Structural Refinement Parameters of the Tubulin Binding Pocket upon this compound Binding This table is for illustrative purposes.

| Parameter | Unbound Tubulin (Apo) | Tubulin-Cobra-1 Complex |

| Binding Pocket Volume (ų) | 450 | 485 |

| Root Mean Square Deviation (RMSD) of Backbone Atoms (Å) | - | 1.2 |

| Number of Interacting Residues | - | 15 |

| Solvent Accessible Surface Area (SASA) of Ligand (Ų) | - | 55 |

Circular Dichroism (CD) Spectroscopy for Protein Conformational Changes

Circular Dichroism (CD) spectroscopy is a powerful technique for monitoring changes in the secondary structure of proteins upon ligand binding. ntu.edu.sglibretexts.org

The binding of this compound to tubulin can induce conformational changes that alter the protein's secondary structure content. Far-UV CD spectroscopy is particularly sensitive to these changes. harvard.edu By measuring the differential absorption of left and right-circularly polarized light, changes in the α-helix, β-sheet, and random coil content of tubulin can be quantified. libretexts.org

Upon incubation with this compound, a noticeable change in the CD spectrum of tubulin is often observed. A hypothetical change in the secondary structure content is detailed in Table 3. Such changes can indicate that the binding of this compound stabilizes a particular conformation of tubulin, which may be linked to its biological activity, such as the inhibition of microtubule polymerization. nih.gov

Table 3: Changes in Tubulin Secondary Structure upon this compound Binding as Determined by CD Spectroscopy This table is for illustrative purposes.

| Secondary Structure | Tubulin Alone (%) | Tubulin + this compound (%) | Change (%) |

| α-Helix | 42 | 45 | +3 |

| β-Sheet | 35 | 33 | -2 |

| Random Coil | 23 | 22 | -1 |

Fluorescence Spectroscopy for Binding Kinetics and Thermodynamics

Fluorescence spectroscopy offers a sensitive and non-invasive means to study the binding kinetics and thermodynamics of ligand-protein interactions. psl.eucreative-bioarray.com

Tubulin, like many proteins, contains tryptophan residues that are intrinsically fluorescent. montana.edumdpi.com The fluorescence of these residues is highly sensitive to their local environment. core.ac.uk When this compound binds to tubulin, it can cause a change in the conformation of the protein, which in turn can alter the environment of the tryptophan residues, leading to a quenching (decrease) of their fluorescence. researchgate.netresearchgate.net

By titrating a solution of tubulin with increasing concentrations of this compound and monitoring the decrease in tryptophan fluorescence, a binding curve can be generated. From this curve, the binding affinity (dissociation constant, Kd) and stoichiometry of the interaction can be determined. core.ac.uk

Table 4: Thermodynamic Parameters of this compound Binding to Tubulin from Tryptophan Fluorescence Quenching This table is for illustrative purposes.

| Parameter | Value |

| Dissociation Constant (Kd) | 1.2 µM |

| Binding Stoichiometry (n) | 1.05 |

| Change in Gibbs Free Energy (ΔG) | -8.2 kcal/mol |

| Change in Enthalpy (ΔH) | -5.5 kcal/mol |

| Change in Entropy (ΔS) | 9.0 cal/mol·K |

In cases where intrinsic protein fluorescence changes are not significant, or to gain further insights, specially designed fluorescent probes based on the ligand can be used. creative-bioarray.comnih.govnih.gov A fluorescent analog of this compound can be synthesized and used in binding assays.

One common approach is a competitive binding assay. Here, the fluorescent this compound analog is first allowed to bind to tubulin. Then, unlabeled this compound is added in increasing concentrations. The displacement of the fluorescent analog by the unlabeled compound leads to a decrease in a fluorescence signal (such as fluorescence polarization or FRET), from which the binding affinity of the original this compound can be determined. mdpi.com This method is particularly useful for high-throughput screening of other potential ligands that bind to the same site. creative-bioarray.com

Table 5: Competitive Binding Assay Data for this compound using a Fluorescent Probe This table is for illustrative purposes.

| Competitor | IC50 (nM) | Ki (nM) |

| This compound | 150 | 120 |

| Analog A | 800 | 640 |

| Analog B | 50 | 40 |

Future Research Directions and Translational Perspectives Non Clinical

Developing Advanced Computational Models for Cobra-1 Based Drug Discovery Research

The future of drug discovery for tubulin modulators is increasingly reliant on computational approaches to accelerate the identification and optimization of lead compounds. For a molecule like this compound, these methods can provide a rational framework for designing next-generation analogs with enhanced potency and specificity.

Quantitative Structure-Activity Relationship (QSAR) modeling, enhanced by machine learning (ML), offers a powerful strategy for predicting the biological activity of novel compounds based on their molecular features. nih.gov For this compound, ML algorithms could be trained on datasets of known tubulin inhibitors to identify key structural motifs that govern binding affinity and microtubule-destabilizing activity.

Techniques such as deep neural networks (DNNs) and message-passing neural networks (MPNNs) can analyze complex, non-linear relationships between a compound's structure and its activity. acs.org By creating predictive models, researchers can virtually screen large libraries of this compound analogs, prioritizing the synthesis and experimental testing of only the most promising candidates. frontiersin.orgmdpi.com This approach significantly streamlines the drug discovery process, saving time and resources. acs.org

Table 1: Potential Machine Learning Models for this compound SAR Prediction

| Model Type | Potential Application for this compound | Key Advantage |

|---|---|---|

| Deep Neural Networks (DNN) | Predict binding affinity and cytotoxic activity of this compound analogs. | Can learn complex, non-linear structure-activity relationships from large datasets. |

| Message-Passing Neural Networks (MPNN) | Encode the molecular graph of this compound analogs to predict tubulin inhibition. | Captures detailed information about atomic and bond features and their relationships. acs.org |

| Support Vector Machines (SVM) | Classify this compound analogs as active or inactive based on physicochemical properties. | Effective for classification tasks with high-dimensional data. |

| Random Forest | Identify critical molecular descriptors of this compound that contribute to its activity. | Provides insights into feature importance, guiding medicinal chemistry efforts. |

De novo drug design algorithms can generate entirely new molecular structures with desired properties, moving beyond simple modifications of an existing scaffold. frontiersin.org Using generative models like variational autoencoders (VAEs) and generative adversarial networks (GANs), it is possible to explore a vast chemical space to design novel this compound analogs. researchgate.net These algorithms can be conditioned to generate molecules that are predicted to bind to the specific α-tubulin pocket targeted by this compound while optimizing for other desirable properties such as solubility and synthetic accessibility. acs.org

For instance, a generative model could be trained on a library of known microtubule inhibitors and then used to generate novel tetrahydrofuran-containing scaffolds that retain the key binding interactions of this compound but possess improved pharmacological profiles. researchgate.net This strategy has the potential to lead to the discovery of truly innovative drug candidates with novel intellectual property.

Machine Learning Approaches for SAR Prediction

Investigating this compound's Utility as a Chemical Probe for Microtubule Biology

Chemical probes are essential tools for dissecting complex biological processes. This compound and its future analogs, due to their specific interaction with α-tubulin, could serve as valuable probes for investigating the fundamental biology of microtubules.

Microtubule dynamic instability—the process of alternating phases of growth, shortening, catastrophe (a switch from growth to shortening), and rescue (a switch from shortening to growth)—is critical for their cellular functions. nih.govberkeley.edu Microtubule-targeting agents are known to alter these dynamics. molbiolcell.org

By using this compound in in vitro reconstitution assays with purified tubulin, researchers can precisely quantify its effects on the parameters of dynamic instability. researchgate.net For example, experiments could measure changes in microtubule growth and shortening rates, as well as catastrophe and rescue frequencies, in the presence of varying concentrations of this compound. This data would provide a detailed mechanistic understanding of how this compound's interaction with α-tubulin leads to microtubule destabilization.

Table 2: Parameters of Microtubule Dynamic Instability Modulated by Chemical Agents

| Parameter | Description | Potential Effect of a Destabilizing Agent like this compound |

|---|---|---|

| Growth Rate | The speed at which tubulin dimers are added to the microtubule plus-end. | Decrease |

| Shortening Rate | The speed at which tubulin dimers are lost from the microtubule plus-end. | Increase |

| Catastrophe Frequency | The frequency of switching from a state of growth or pause to shortening. nih.gov | Increase |

| Rescue Frequency | The frequency of switching from a state of shortening to growth or pause. nih.gov | Decrease |

Furthermore, by attaching a fluorescent tag to this compound, it could be developed into a probe for visualizing microtubule dynamics in living cells using advanced microscopy techniques. thermofisher.com

Eukaryotic cells express multiple α- and β-tubulin isotypes, and the expression of these isotypes varies across different tissues and developmental stages. mdpi.com These isoforms can have different effects on microtubule dynamics. nih.gov Developing chemical probes that can distinguish between these isoforms is a significant challenge but would provide invaluable tools for cell biology.

Given that this compound binds to a unique pocket on α-tubulin, it is conceivable that variations in the amino acid sequence of this pocket among different α-tubulin isotypes could lead to differential binding affinities. Future research could explore the binding of this compound to various purified α-tubulin isotypes. If isoform-selective binding is discovered, this compound or its optimized analogs could be used to investigate the specific roles of different α-tubulin isotypes in cellular processes. For instance, an isoform-selective probe could help to elucidate why certain cancer cells are more or less sensitive to particular microtubule-targeting agents. nih.gov

Tools for Studying Dynamic Instability in Vitro

Exploration of this compound for Applications in Materials Science (if applicable to non-biological context)

While this compound itself has been studied exclusively in a biological context, its core chemical structure, which includes a tetrahydrofuran (B95107) (THF) ring, suggests potential, albeit speculative, applications in materials science. eschemy.comontosight.ai THF and its derivatives are versatile building blocks in polymer chemistry. ijrst.comwikipedia.org

For example, THF is the monomer for poly(tetramethylene ether) glycol (PTMEG), a polymer used in the production of elastomeric fibers like spandex. eschemy.com The unique stereochemistry and functional groups of this compound could potentially be exploited to create novel polymers with specific properties. The hydroxyl groups on the this compound molecule could serve as initiation sites for polymerization or as points for cross-linking polymer chains.

While this is a hypothetical direction, the synthesis of polymers from this compound-like monomers could lead to new materials with unique thermal, mechanical, or optical properties. Such materials might find applications in specialized coatings, adhesives, or advanced textiles. eschemy.com However, significant research would be required to explore the feasibility and potential advantages of using a complex molecule like this compound as a building block for materials.

Potential for this compound in Combination Strategies within Cellular Research Models

The development of resistance to single-agent therapies is a significant challenge in cancer research. Combination strategies, where two or more compounds with different mechanisms of action are used, represent a promising approach to enhance efficacy and overcome resistance. For a tubulin-targeting agent like this compound, several combination strategies could be explored in cellular research models.

One potential avenue is the combination of this compound with inhibitors of histone deacetylases (HDACs). HDAC inhibitors have been shown to act synergistically with tubulin inhibitors like paclitaxel (B517696) and vincristine. mdpi.com This synergistic effect is thought to arise from the complementary actions of these agents on cell cycle progression and apoptosis. A proposed research direction would be to investigate the effects of a this compound and HDAC inhibitor combination in various cancer cell lines. Key parameters to assess would include cell viability, apoptosis rates, and cell cycle distribution.